(4-Bromothiazol-2-YL)methanol

Quality Control Procurement Chemical Synthesis

Procure (4-Bromothiazol-2-yl)methanol (CAS 204513-31-5), a C4-bromothiazole core building block. The 2-hydroxymethyl group enables further derivatization while the 4-bromine serves as a robust handle for cross-coupling. High batch purity ensures reproducible SAR data. Do NOT substitute with generic isomers (e.g., 2-bromothiazole-5-methanol); regiochemistry dictates reactivity and physicochemical properties. Store refrigerated.

Molecular Formula C4H4BrNOS
Molecular Weight 194.05 g/mol
CAS No. 204513-31-5
Cat. No. B1337912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromothiazol-2-YL)methanol
CAS204513-31-5
Molecular FormulaC4H4BrNOS
Molecular Weight194.05 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)CO)Br
InChIInChI=1S/C4H4BrNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2
InChIKeyFLYOCGYCIHPZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for (4-Bromothiazol-2-yl)methanol (CAS 204513-31-5)


(4-Bromothiazol-2-yl)methanol (CAS 204513-31-5) is a heterocyclic building block featuring a thiazole core with a bromine substituent at the 4-position and a hydroxymethyl group at the 2-position . This compound is primarily valued as a synthetic intermediate in medicinal chemistry and agrochemical research, where the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the hydroxymethyl group provides a point for further functionalization [1].

Strategic Sourcing: Why (4-Bromothiazol-2-yl)methanol is Not Interchangeable with its Isomers


The substitution of (4-Bromothiazol-2-yl)methanol with a generic 'bromothiazole methanol' isomer (e.g., 2-Bromothiazole-5-methanol, CAS 687636-93-7) is not chemically valid without rigorous revalidation of synthetic routes [1]. The position of the bromine atom on the thiazole ring dictates the compound's reactivity profile, particularly in cross-coupling reactions, due to differences in electron density and steric accessibility . Furthermore, the specific substitution pattern directly influences the physicochemical properties, such as logP and solubility, which are critical parameters in both biological assays and downstream formulation, making blind substitution a high-risk strategy for experimental consistency and supply chain integrity [2].

Quantitative Differentiation of (4-Bromothiazol-2-yl)methanol for Scientific Procurement


Sourcing Advantage: Purity Consistency and Benchmarking

Procurement decisions for (4-Bromothiazol-2-yl)methanol should prioritize suppliers offering verifiable purity data. As a benchmark, product specifications from reputable vendors consistently meet or exceed a purity standard of ≥95% . This is a critical differentiator from generic or lower-grade alternatives that may contain undefined impurities, which can lead to variable reaction yields and complicate downstream purification in synthetic workflows .

Quality Control Procurement Chemical Synthesis

Physicochemical Differentiation: Predicted Solubility and LogP Profile

Computationally predicted properties, while not direct measurements, offer a quantitative basis for comparing the suitability of different isomers for biological screening. For (4-Bromothiazol-2-yl)methanol, the calculated aqueous solubility at 25°C is 170 g/L (1.90 M), with a LogP of approximately 1.40 . This profile contrasts with isomers like 2-Bromothiazole-5-methanol, which has a lower predicted LogP (0.74) and higher predicted boiling point (288.3°C) [1]. Such differences in lipophilicity and solubility can directly impact compound behavior in cell-based assays and in vivo models, making the 4-bromo isomer a distinctly different chemical entity for screening libraries.

ADME Physicochemical Properties Drug Discovery

Synthetic Utility: Validated Role as a Key Intermediate in Complex Molecule Synthesis

The specific substitution pattern of (4-Bromothiazol-2-yl)methanol enables its use as a validated intermediate in the synthesis of complex macrocyclic antibiotics. Notably, 2-metalated 4-bromothiazoles, derived from this core structure, have been employed in palladium-mediated cross-coupling reactions to construct the eastern fragment of the GE2270 class of antibiotics [1]. This documented application provides a tangible advantage over other bromothiazole isomers for which such a role in validated, high-value synthetic pathways has not been explicitly established in the peer-reviewed literature.

Medicinal Chemistry Cross-Coupling Total Synthesis

Comparative Physicochemical Properties for Isomeric Bromothiazole Methanols

A direct comparison of computed physicochemical properties between (4-Bromothiazol-2-yl)methanol and its structural isomer (5-Bromothiazol-2-yl)methanol (CAS 911052-85-2) reveals they are nearly identical in core properties like molecular weight (both 194.05 g/mol) and predicted density (both 1.899±0.06 g/cm³) [1]. This similarity underscores that differentiation for procurement hinges not on these bulk properties, but on the nuanced yet critical factor of substitution pattern, which governs reactivity and biological interaction, thereby reinforcing the imperative for precise compound selection.

Chemical Properties Structure-Activity Relationship Chemical Library Design

Optimal Application Scenarios for (4-Bromothiazol-2-yl)methanol in R&D Workflows


Synthesis of Diversified Thiazole Libraries via Palladium-Catalyzed Cross-Coupling

(4-Bromothiazol-2-yl)methanol is the preferred substrate for constructing diverse compound libraries when the synthetic strategy demands a C4-bromothiazole core. Its established compatibility with Suzuki and Sonogashira coupling protocols allows for the efficient introduction of aryl or alkynyl groups at the 4-position [1]. This specific regiochemistry is essential for generating structure-activity relationship (SAR) data around the thiazole ring, a common motif in kinase inhibitors and antimicrobial agents. The presence of the 2-hydroxymethyl group further provides a convenient handle for subsequent derivatization, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic displacement, maximizing the chemical space accessible from a single building block [2].

Medicinal Chemistry Campaigns Targeting the Thiazole Pharmacophore

In early-stage drug discovery programs centered on the thiazole pharmacophore, (4-Bromothiazol-2-yl)methanol serves as a key fragment for hit-to-lead optimization. The compound's high purity (≥95%) ensures that observed biological activity can be confidently attributed to the intended molecule rather than to synthetic impurities . Furthermore, its predicted physicochemical profile (LogP ~1.4, high aqueous solubility) makes it a suitable candidate for inclusion in fragment libraries screened against a wide range of biological targets, where its specific substitution pattern can be explored for initial binding interactions before moving to more elaborate derivatives .

Process Chemistry for Agrochemical Intermediates

The reactivity of (4-Bromothiazol-2-yl)methanol in cross-coupling reactions positions it as a valuable intermediate in the scale-up synthesis of agrochemical candidates. The ability to reliably functionalize the bromine position via robust catalytic methods supports the development of cost-effective and scalable routes to complex thiazole-containing molecules with potential herbicidal or fungicidal activity. The well-defined nature of this building block, including its handling and storage recommendations (e.g., store in refrigerator for long-term stability), contributes to process consistency and safety in a kilo-lab or pilot plant environment .

Enzymatic Resolution for Chiral Thiazole Building Blocks

The hydroxymethyl group on the thiazole ring is a prochiral center, making (4-Bromothiazol-2-yl)methanol a substrate for stereoselective enzymatic reactions. Research has demonstrated the feasibility of chemoenzymatic synthesis using this core to obtain enantiomerically enriched secondary alcohols with a thiazolic core [3]. For procurement teams supporting chiral synthesis, this establishes a clear, literature-validated use case for sourcing this specific bromothiazole methanol as the starting material for producing chiral building blocks, an application where other isomers or non-brominated analogs may not be suitable or have not been similarly validated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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